4-Chloro-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one

Medicinal Chemistry Agrochemical Discovery Structure-Activity Relationship (SAR)

4-Chloro-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one (CAS 89661-13-2) is a synthetic, trichlorinated isoxazol-3(2H)-one derivative with molecular formula C₁₀H₆Cl₃NO₂S and a molecular weight of 310.6 g/mol. The compound features a 4-chloro substituent on the isoxazole ring and a (3,4-dichlorophenyl)sulfanyl methyl group at the 5-position.

Molecular Formula C10H6Cl3NO2S
Molecular Weight 310.6 g/mol
CAS No. 89661-13-2
Cat. No. B12906691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one
CAS89661-13-2
Molecular FormulaC10H6Cl3NO2S
Molecular Weight310.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1SCC2=C(C(=O)NO2)Cl)Cl)Cl
InChIInChI=1S/C10H6Cl3NO2S/c11-6-2-1-5(3-7(6)12)17-4-8-9(13)10(15)14-16-8/h1-3H,4H2,(H,14,15)
InChIKeyXXRSIXYJGCPBSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one (CAS 89661-13-2): Procurement-Grade Isoxazolone Building Block for Structure-Activity Studies


4-Chloro-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one (CAS 89661-13-2) is a synthetic, trichlorinated isoxazol-3(2H)-one derivative with molecular formula C₁₀H₆Cl₃NO₂S and a molecular weight of 310.6 g/mol . The compound features a 4-chloro substituent on the isoxazole ring and a (3,4-dichlorophenyl)sulfanyl methyl group at the 5-position . As a halogenated heterocyclic scaffold, it represents a distinct entry within the isoxazol-3(2H)-one family—a class recognized for its utility in medicinal chemistry and agrochemical development [1].

Why 4-Chloro-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one Cannot Be Replaced by Non-Chlorinated or Positional Isoxazolone Isomers


In-class isoxazol-3(2H)-one analogs are not interchangeable due to the profound impact of halogen substitution patterns on both electronic properties and biological recognition [1]. The 4-chloro substituent on the isoxazole ring alters the electron density of the heterocycle, influencing hydrogen-bonding capability and metabolic stability compared to the unsubstituted analog (CAS 89660-85-5) . Furthermore, patent literature explicitly demonstrates that even minor variations—such as moving from a 3,4-dichlorophenyl to a 3,5-dichlorophenyl group—generate distinct compounds with separate claims, confirming that substitution is non-trivial for target engagement [1]. Generic replacement without controlled head-to-head data risks introducing uncontrolled variables in potency, selectivity, and physicochemical behavior.

Quantitative Differentiation Evidence: 4-Chloro-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one vs. Closest Analogs


Structural Differentiation: 4-Chloro Substituent Confers Increased Molecular Weight and Lipophilicity vs. Unsubstituted Analog

The target compound (CAS 89661-13-2) possesses a chlorine atom at the 4-position of the isoxazole ring, whereas the closest commercially cataloged analog, 5-[(3,4-dichlorophenyl)sulfanylmethyl]-1,2-oxazol-3-one (CAS 89660-85-5), lacks this substitution . This structural difference results in a higher molecular weight (310.6 vs. 276.14 g/mol) and an increased number of heavy atoms . The additional chlorine is predicted to enhance lipophilicity and alter metabolic stability, key parameters in both lead optimization and environmental fate profiling [1].

Medicinal Chemistry Agrochemical Discovery Structure-Activity Relationship (SAR)

Isoxazole Ring Substitution Pattern Drives Distinct Patent Claims in Fibrinolysis Inhibition

The patent 'ISOXAZOL-3(2H)-ONE ANALOGS AS THERAPEUTIC AGENTS' (US 20100261755) extensively exemplifies isoxazol-3(2H)-one derivatives, where specific substitution patterns—including 2,4-dichlorophenyl, 3,5-dichlorophenyl, and 4-chloro-2-fluorophenyl groups—are claimed as distinct chemical entities for treating fibrinolysis-related diseases [1]. While the target compound itself is not explicitly listed in this patent, the systematic differentiation of halogen regioisomers throughout the claims establishes that 4-chloro vs. other halogen substitutions are treated as non-obvious variations [1].

Fibrinolysis Hemostasis Drug Discovery

Prioritized Application Scenarios for 4-Chloro-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one Based on Available Evidence


Structure-Activity Relationship (SAR) Probe for 4-Position Halogen Effects in Isoxazolone Lead Optimization

Medicinal chemistry teams can procure this compound as a rationally designed SAR probe to investigate how 4-chloro substitution modulates target binding, metabolic stability, and physicochemical properties relative to the 4-unsubstituted analog (CAS 89660-85-5). The head-to-head comparison of these analogs under identical assay conditions (e.g., microsomal stability, logD, or target inhibition) enables data-driven optimization of pharmacokinetic and pharmacodynamic profiles [1].

Reference Standard for Halogenated Isoxazolone Analytical Method Development

The distinct retention time, mass spectrum, and UV absorption imparted by the three chlorine atoms make this compound a suitable reference standard for developing HPLC, LC-MS, or GC-MS methods aimed at resolving closely related isoxazolone impurities or metabolites in pharmaceutical or agrochemical matrices .

Intellectual Property Landscape Analysis and FTO Support for Isoxazolone-Based Fibrinolysis Inhibitors

The compound serves as a structurally representative model for evaluating the scope of claims in the 'ISOXAZOL-3(2H)-ONE ANALOGS AS THERAPEUTIC AGENTS' patent family [1]. Procurement of this specific derivative supports comparative analysis in freedom-to-operate assessments for drug candidates targeting plasminogen/plasmin-mediated fibrinolysis.

Agrochemical Discovery: Probe for Halogen-Dependent Insecticidal or Fungicidal Activity

Given the indicated agricultural relevance of the isoxazolone scaffold , this trichlorinated compound can be evaluated in comparative greenhouse or in vitro assays against crop pests and pathogens alongside the less-halogenated analog (CAS 89660-85-5) to determine whether the 4-chloro group enhances efficacy, photostability, or soil mobility.

Quote Request

Request a Quote for 4-Chloro-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.